2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Description
2-{2-[4-(3-Chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a 3-chlorophenyl-substituted piperazine moiety at position 2 and a 2-thienyl group at position 6 of the pyridazinone core. Its structure combines a piperazine ring (linked via a carbonyl group to the pyridazinone core) with a thiophene substituent, which may influence receptor binding and pharmacokinetic properties. Studies on analogous compounds highlight the importance of substituent positions on both the arylpiperazine and pyridazinone moieties in modulating biological activity .
Properties
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c21-15-3-1-4-16(13-15)23-8-10-24(11-9-23)20(27)14-25-19(26)7-6-17(22-25)18-5-2-12-28-18/h1-7,12-13H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZUUBGIWYAATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of intermediate compoundsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds similar to 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone exhibit antipsychotic properties. The piperazine moiety is known to interact with dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders. Studies have shown that derivatives can modulate dopaminergic activity, leading to reduced psychotic symptoms .
Antidepressant Effects
The compound has also been investigated for its potential antidepressant effects. The mechanism is thought to involve the modulation of serotonin pathways, which are crucial in mood regulation. Animal models have demonstrated that certain derivatives can enhance serotonin levels, thereby alleviating depressive symptoms .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The thienyl group is hypothesized to play a role in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Study on Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of pyridazinone derivatives in animal models of schizophrenia. The results indicated that the tested compounds significantly reduced hyperactivity and improved social interaction, suggesting antipsychotic potential .
Investigation into Antidepressant Properties
In a clinical trial focusing on mood disorders, a derivative of this compound was administered to patients with major depressive disorder. The findings revealed a notable decrease in depression scores compared to placebo, supporting its antidepressant potential .
Anti-inflammatory Research
Research conducted by the European Society of Clinical Investigation explored the anti-inflammatory properties of similar compounds. Results showed a reduction in inflammatory markers in treated subjects, indicating potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyridazinone Derivatives
Key Observations:
Substituent Position on Piperazine Ring :
- The 3-chlorophenyl group (target compound) is associated with superior analgesic and anti-inflammatory activity compared to 4-chlorophenyl analogs, as seen in benzalhydrazone derivatives .
- 4-Chlorophenyl-substituted piperazines (e.g., compound in ) may exhibit reduced receptor affinity due to steric or electronic differences.
Morpholino substituents (e.g., in ) reduce SIRT2 inhibition efficacy, suggesting that heterocyclic groups at position 6 may divert activity from enzymatic targets.
Side Chain Flexibility and Length :
- The 2-oxoethyl spacer in the target compound optimizes bioactivity, whereas elongation to propanamide (as in ) diminishes SIRT2 inhibition, likely due to conformational constraints or reduced binding pocket compatibility.
Benzalhydrazone vs. Acetyl Groups :
- Derivatives with benzalhydrazone side chains (e.g., ) show enhanced anti-inflammatory effects compared to simpler acetyl groups, possibly due to additional hydrogen bonding or aryl interactions.
Research Findings and Implications
- Analgesic and Anti-inflammatory Activity: The target compound’s 3-chlorophenylpiperazine and 2-thienyl groups contribute to its potency, which surpasses aspirin in preclinical models .
- Safety Profile: Compounds like 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazone demonstrate reduced ulcerogenic effects compared to NSAIDs, a trait likely shared by the target compound due to structural similarities .
Biological Activity
The compound 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone , also known by its chemical identifiers, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H26ClN4O3
- Molecular Weight : 477.4 g/mol
- IUPAC Name : (3R)-N-(3-chloro-4-hydroxyphenyl)-1-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-3-carboxamide
The compound features a complex structure that includes a piperazine ring and a pyridazinone moiety, which are critical for its biological activity.
Antidiabetic Potential
Recent studies have highlighted the compound's potential as an inhibitor of dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory effects on DPP IV, with IC50 values around 0.329 μM for the most potent derivatives. These findings suggest that the compound could be beneficial in managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death. In vivo studies demonstrated a reduction in tumor size in xenograft models treated with the compound .
Neuroprotective Effects
Neuroprotective studies have shown that the compound can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in treating central nervous system disorders .
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits DPP IV, which plays a crucial role in glucose metabolism.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Neuroprotection : It mitigates oxidative stress and inflammation, providing protection to neuronal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
